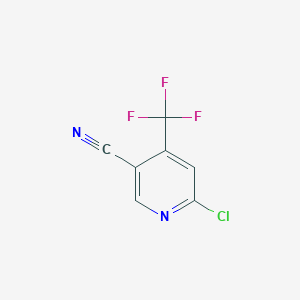

6-Chloro-4-(trifluoromethyl)nicotinonitrile

Overview

Description

6-Chloro-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the CAS Number: 1201187-18-9 . It has a molecular weight of 206.55 . The IUPAC name for this compound is 6-chloro-4-(trifluoromethyl)nicotinonitrile .

Synthesis Analysis

The synthesis of 6-Chloro-4-(trifluoromethyl)nicotinonitrile involves heating a mixture of 4-(trifluoromethyl)nicotinonitrile 1-oxide and POCl3 at 110 °C for 5 hours . The residue is then taken up in dichloromethane and washed successively with 5% K2CO3 and water . The organic phase is then dried over Na2SO4, filtered, and concentrated to give a mixture of the title compound and 6-chloro-4-(trifluoromethyl)nicotinonitrile .Molecular Structure Analysis

The InChI code for 6-Chloro-4-(trifluoromethyl)nicotinonitrile is 1S/C7H2ClF3N2/c8-6-1-5(7(9,10)11)4(2-12)3-13-6/h1,3H . The InChI key is MXQLUANSPBCUGU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Chloro-4-(trifluoromethyl)nicotinonitrile is a solid at room temperature .Scientific Research Applications

1. Regioselective Palladium-Catalyzed Amination

6-Chloro-4-(trifluoromethyl)nicotinonitrile is utilized in highly regioselective C-2 amination processes. Delvare et al. (2011) demonstrated the synthesis of 4-chloro-6-anilino nicotinonitrile compounds through palladium(0) catalyzed amination, highlighting the compound's utility in complex organic synthesis (Delvare, Koza, & Morgentin, 2011).

2. Synthesis of Pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine Ring System

Coppola and Shapiro (1981) explored the reaction of 2-chloronicotinonitrile with thioureas, resulting in the synthesis of a new ring system, pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine. This study highlights the compound's potential for creating novel heterocyclic systems with potential therapeutic applications (Coppola & Shapiro, 1981).

3. Economical Synthesis of Antimicrobial Intermediates

Mulder et al. (2013) reported a safe and economical synthesis method for methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of anti-infective agents. The process emphasized trifluoromethylation using a cost-effective system, demonstrating the compound's relevance in the pharmaceutical industry (Mulder et al., 2013).

4. Development of Antiprotozoal Agents

Ismail et al. (2003) synthesized compounds from 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile, which showed significant in vitro activity against Trypanosoma and Plasmodium falciparum. These findings indicate the compound's potential in developing new treatments for protozoal infections (Ismail et al., 2003).

5. Synthesis of Antimycobacterial Agents

Patel, Chikhalia, and Kumari (2014) developed a strategy to synthesize s-triazine analogs with nicotinonitrile, demonstrating significant in vitro activity against Mycobacterium tuberculosis. This study underscores the potential of 6-chloro-4-(trifluoromethyl)nicotinonitrile in the synthesis of new antimycobacterial agents (Patel, Chikhalia, & Kumari, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

It is suggested that similar compounds can be used as cs-1r inhibitors , indicating a potential role in the modulation of this receptor.

Mode of Action

Given its potential role as a CS-1R inhibitor , it may interact with this receptor, leading to changes in cellular signaling

Pharmacokinetics

It is suggested to have high gi absorption and is considered bbb permeant . It is also not a P-gp substrate and has a Log Po/w (iLOGP) of 1.54, indicating some degree of lipophilicity .

Action Environment

It is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially impact its stability.

properties

IUPAC Name |

6-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-6-1-5(7(9,10)11)4(2-12)3-13-6/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQLUANSPBCUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-(trifluoromethyl)nicotinonitrile | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

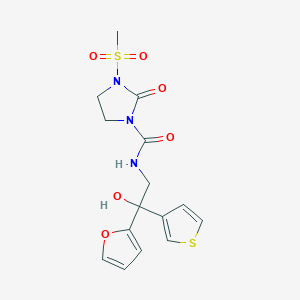

![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2411614.png)

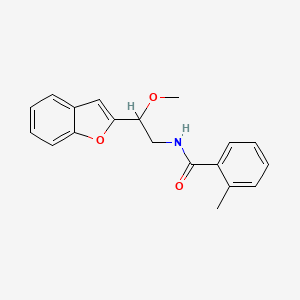

![bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride](/img/structure/B2411615.png)

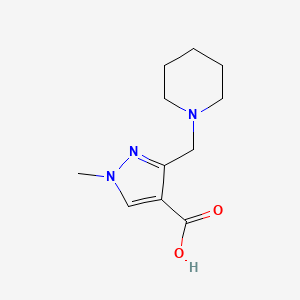

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411627.png)

![N-(benzo[d]thiazol-5-yl)-4-(methylthio)benzamide](/img/structure/B2411631.png)